Dicyclohexylcarbodiimide

Description

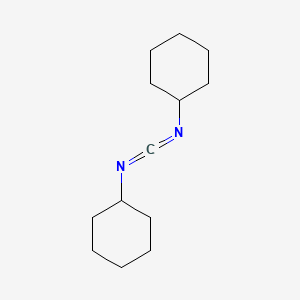

1,3-dicyclohexylcarbodiimide is a carbodiimide compound having a cyclohexyl substituent on both nitrogen atoms. It has a role as a peptide coupling reagent, an ATP synthase inhibitor and a cross-linking reagent.

A carbodiimide that is used as a chemical intermediate and coupling agent in peptide synthesis. (From Hawley's Condensed Chemical Dictionary, 12th ed)

Structure

3D Structure

Properties

InChI |

InChI=1S/C13H22N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSSAOTZNIDXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023817 | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-dicyclohexylcarbodiimide is a white crystalline solid with a heavy sweet odor. (NTP, 1992), Liquid, White solid with a sweet odor; [Hawley] White melt; mp = 33-36 deg C; [MSDSonline] | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

252 to 255 °F at 6 mmHg (NTP, 1992), BP: 154-156 °C at 11 mm Hg | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reaction (NTP, 1992), Moisture sensitive, reacts with water, Soluble in organic solvents | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.5 mm Hg at 98-100 °C, 2 mm Hg at 138-140 °C, 11 mm Hg at 154-156 °C | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline mass, White crystals, Colorless crystalline solid | |

CAS No. |

538-75-0 | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T1427205E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 to 95 °F (NTP, 1992), 34.5 °C | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dicyclohexylcarbodiimide (DCC) in Organic Synthesis

Introduction

N,N'-Dicyclohexylcarbodiimide, commonly abbreviated as DCC, is a powerful and widely utilized reagent in organic chemistry.[1] Primarily recognized for its role as a dehydrating agent, DCC facilitates a variety of condensation reactions, where the formation of a new bond is accompanied by the elimination of a water molecule.[1] Since its introduction as a peptide coupling agent in 1955 by Sheehan and Hess, DCC has become an indispensable tool for the formation of amide bonds, particularly in peptide synthesis.[2][3] Its utility extends to the synthesis of esters, anhydrides, and nitriles, as well as in specific oxidation reactions.[4][5][6] This guide provides an in-depth overview of DCC's properties, mechanisms, primary applications, and experimental protocols for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties of Dicyclohexylcarbodiimide

DCC is a waxy, white crystalline solid characterized by a sweet odor.[2][5] A key physical property is its low melting point, which allows it to be conveniently handled as a liquid after gentle warming.[2][4] It exhibits high solubility in many common organic solvents but is insoluble in water.[2][5]

| Property | Value |

| Chemical Formula | C₁₃H₂₂N₂ |

| Molar Mass | 206.33 g/mol |

| Appearance | Waxy white solid[2][5] |

| Melting Point | 34–35 °C[6] |

| Boiling Point | 154–156 °C at 11 mmHg[6] |

| Solubility | Highly soluble in dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF)[2][5] |

| Water Solubility | Insoluble[2][5] |

| CAS Number | 538-75-0[5] |

Core Application: Amide and Peptide Bond Formation

The primary and most celebrated use of DCC is in the formation of amide bonds, the cornerstone of peptide synthesis.[3][4] DCC acts by activating the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.

Mechanism of Action

The reaction proceeds through a highly reactive O-acylisourea intermediate.[7]

-

Activation: The carboxylic acid adds across the N=C=N bond of DCC. The oxygen of the carboxyl group attacks the electrophilic central carbon of the carbodiimide.

-

Intermediate Formation: This addition forms the O-acylisourea intermediate, which is an excellent leaving group.[7]

-

Nucleophilic Attack: The amino group of the second reactant (an amine or amino acid) attacks the carbonyl carbon of the activated intermediate.[3]

-

Bond Formation & Byproduct: This attack results in the formation of the desired amide bond and the release of N,N'-dicyclohexylurea (DCU), a stable urea (B33335) derivative.

DCU is nearly insoluble in most common organic solvents, which facilitates its removal from the reaction mixture by simple filtration.[5][8]

Caption: General mechanism for DCC-mediated amide bond formation.

Application in Peptide Synthesis and Racemization Control

In peptide synthesis, particularly when coupling chiral amino acids, a significant side reaction is racemization of the activated amino acid.[8] The highly reactive O-acylisourea intermediate can cyclize to form an oxazolone, which can easily tautomerize, leading to a loss of stereochemical integrity.

To suppress this side reaction and improve reaction yields, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[7] These additives react with the O-acylisourea intermediate to form a less reactive, but still activated, HOBt or NHS ester. This new intermediate is less prone to racemization and reacts cleanly with the incoming amine to form the peptide bond.

References

- 1. proprep.com [proprep.com]

- 2. This compound | PPTX [slideshare.net]

- 3. The Role of this compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 4. This compound: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]

- 5. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. thieme-connect.com [thieme-connect.com]

The Mechanism of Dicyclohexylcarbodiimide (DCC) in Amide Bond Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of N,N'-dicyclohexylcarbodiimide (DCC) in amide bond formation, a cornerstone reaction in organic synthesis, particularly in peptide chemistry and drug development. This document details the reaction mechanism, provides quantitative data on reaction efficiency, outlines detailed experimental protocols, and presents visual diagrams of the key pathways and workflows.

Core Mechanism of Action

Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the formation of amide bonds between a carboxylic acid and an amine by activating the carboxylic acid. The overall reaction can be summarized as the removal of a water molecule from the carboxylic acid and the amine to form the amide.

The core mechanism proceeds through several key steps:

-

Activation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This is followed by the nucleophilic attack of the resulting carboxylate on the central carbon atom of the protonated DCC. This forms a highly reactive O-acylisourea intermediate.[1][2] This intermediate is key to the coupling reaction as it has a good leaving group.[2][3]

-

Nucleophilic Attack by the Amine: The primary pathway to the desired amide involves the nucleophilic attack of the amine on the carbonyl carbon of the O-acylisourea intermediate.[1] This forms a tetrahedral intermediate which then collapses.

-

Formation of the Amide Bond and Byproduct: The collapse of the tetrahedral intermediate results in the formation of the stable amide bond and N,N'-dicyclohexylurea (DCU).[1] DCU is a white solid that is poorly soluble in most common organic solvents, which facilitates its removal from the reaction mixture by filtration.[4]

Signaling Pathways and Side Reactions

While the primary mechanism leads to the desired amide, several side reactions can occur, impacting the yield and purity of the final product. Understanding these pathways is crucial for optimizing reaction conditions.

-

N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea. This pathway is irreversible and consumes the activated carboxylic acid, reducing the overall yield of the desired amide.

-

Symmetric Anhydride (B1165640) Formation: In the absence of a nucleophile or with sterically hindered amines, the O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric anhydride.[5] This anhydride is also an activated species and can subsequently react with the amine to form the amide, regenerating one molecule of the carboxylic acid.

-

Racemization: In peptide synthesis, a significant side reaction is the racemization of the activated amino acid. This can occur via the formation of an oxazolone (B7731731) (or azlactone) intermediate from the O-acylisourea of an N-acylated amino acid. To suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[6] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[7]

Below is a Graphviz diagram illustrating the core mechanism and key side reactions.

Quantitative Data

The efficiency of DCC-mediated amide bond formation can be influenced by various factors, including the choice of solvent, the presence of additives, and the nature of the substrates. The following tables summarize quantitative data from representative studies.

Table 1: Effect of Additives on DCC-Mediated Amide Coupling Yield [8]

| Carboxylic Acid | Amine | Additive (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2-Benzoylbenzoic acid | 4-Chloroaniline | DMAP (1) | CH₂Cl₂ | 4 | 23 | 28 |

| 2-Benzoylbenzoic acid | 4-Chloroaniline | DMAP (1), DIPEA (5) | CH₂Cl₂ | 42 | 23 | 13 |

| 2-Benzoylbenzoic acid | 4-Chloroaniline | DMAP (1), HOBt (0.1) | CH₃CN | 42 | 23 | 51 |

Table 2: Yields of DCC-Mediated Amidation of NSAIDs with Secondary Amines

| NSAID | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Ketoprofen | Pyrrolidine | CH₃CN | 2 | RT | 90 |

| Ibuprofen | Pyrrolidine | CH₃CN | 2 | RT | 85 |

| Naproxen | Pyrrolidine | CH₃CN | 2 | RT | 88 |

| Ketoprofen | Morpholine | CH₃CN | 2 | RT | 82 |

| Ibuprofen | Morpholine | CH₃CN | 2 | RT | 75 |

| Naproxen | Morpholine | CH₃CN | 2 | RT | 80 |

Table 3: Comparison of Coupling Reagents for Peptide Synthesis [9]

| Coupling Reagent | Solvent | Time for Coupling (h) | Overall Yield (%) |

| DCC/HOBt | THF/H₂O | 1.5 | 35 |

| EDC/HOBt | CH₂Cl₂ | 16 | 45 |

| HBTU | NMP | 6 | 40 |

| PyBOP | CH₃CN | 18 | 13 |

Experimental Protocols

Below are detailed experimental protocols for DCC-mediated amide bond formation.

Protocol 1: General Procedure for Amide Synthesis using DCC

This protocol is a general guideline and may require optimization for specific substrates.[10]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0–1.2 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 equiv, optional)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), amine (1.1 equiv), and DMAP (0.1 equiv, if used) in anhydrous DCM (to a concentration of 0.1–0.5 M).

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 5–10 minutes. A white precipitate of DCU will begin to form.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 4–12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography.

Protocol 2: DCC/HOBt Mediated Peptide Coupling in Solution Phase

This protocol is adapted for peptide synthesis and includes HOBt to suppress racemization.[6][11]

Materials:

-

N-protected amino acid (1.0 equiv)

-

Amino acid ester hydrochloride (1.0 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

-

1-Hydroxybenzotriazole (HOBt, 1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup reagents as in Protocol 1.

Procedure:

-

Dissolve the N-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM or DMF.

-

Add the amino acid ester hydrochloride (1.0 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add DIPEA or NMM (1.0 equiv) to neutralize the hydrochloride salt.

-

Add DCC (1.1 equiv) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2–8 hours, monitoring by TLC.

-

Filter the precipitated DCU and wash the filter cake with the reaction solvent.

-

Proceed with an aqueous workup as described in Protocol 1 to remove water-soluble impurities and any remaining HOBt.

-

Dry the organic layer, concentrate, and purify the dipeptide product as needed.

Experimental and Logical Workflows

The following diagrams visualize a typical experimental workflow for DCC-mediated amide synthesis and the logical relationship between the key reaction components.

Conclusion

DCC remains a widely used and cost-effective coupling reagent for the formation of amide bonds. A thorough understanding of its mechanism of action, including potential side reactions, is essential for its successful application. By carefully selecting reaction conditions, such as solvent and the use of additives like HOBt, researchers can optimize yields and minimize impurities. The insolubility of the DCU byproduct, while requiring a filtration step, simplifies purification compared to other coupling methods where byproducts are soluble. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively utilize DCC in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. bachem.com [bachem.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

The Advent of a Chemical Maestro: A Technical Guide to the Discovery and Enduring Significance of N,N'-Dicyclohexylcarbodiimide (DCC) in Peptide Chemistry

The synthesis of peptides, the very building blocks of proteins, underwent a profound transformation with the introduction of N,N'-dicyclohexylcarbodiimide (DCC). This seemingly simple molecule revolutionized the field by providing a robust and efficient method for forming the amide bonds that define peptides. This technical guide delves into the discovery of DCC, its mechanism of action, and its lasting impact on peptide chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal reagent.

From Discovery to a Peptide Synthesis Staple

The story of DCC begins not in the realm of peptide chemistry, but with the work of German chemist Emil Fischer in the early 20th century. However, its transformative potential for peptide synthesis was unlocked in the 1950s through the pioneering research of Har Gobind Khorana. Khorana's work demonstrated that DCC could efficiently mediate the formation of peptide bonds by activating the carboxyl group of an amino acid, rendering it susceptible to nucleophilic attack by the amino group of another. This discovery was a watershed moment, offering a significant improvement over previous methods that were often harsh and inefficient.

The historical significance of DCC lies in its ability to enable the routine synthesis of complex peptides in the laboratory. This capability was instrumental in advancing our understanding of protein structure and function, and it laid the groundwork for the development of synthetic peptide-based therapeutics.

The Mechanism of DCC-Mediated Peptide Coupling

The efficacy of DCC as a coupling reagent stems from its ability to activate a carboxylic acid, facilitating the formation of an amide bond. The process can be broken down into several key steps:

-

Activation of the Carboxylic Acid: The reaction is typically initiated in an inert organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at a low temperature (often 0 °C) to manage the exothermic nature of the reaction and minimize side reactions. The carboxyl group of an N-protected amino acid attacks the central carbon atom of DCC. This results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is the key to the coupling reaction.

-

Nucleophilic Attack by the Amine: The amino group of a C-protected amino acid then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

-

Peptide Bond Formation and Byproduct Generation: This attack leads to the formation of the desired peptide bond and the release of N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct. The insolubility of DCU in many organic solvents simplifies its removal from the reaction mixture through filtration.

Challenges and Innovations: Combating Racemization and Side Reactions

Despite its effectiveness, the use of DCC is not without its challenges. The highly reactive O-acylisourea intermediate can be prone to intramolecular rearrangement, leading to the formation of a stable N-acylurea byproduct, which terminates the desired reaction pathway. More critically, the activated amino acid is susceptible to racemization, particularly for amino acids with chiral side chains. This loss of stereochemical integrity is a significant concern in peptide synthesis, as it can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity.

To address these limitations, chemists introduced additives that can intercept the O-acylisourea intermediate to form a more stable, yet still reactive, activated species. The most common and effective of these additives is 1-hydroxybenzotriazole (B26582) (HOBt). HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization and side reactions. This ester then readily reacts with the incoming amine to form the desired peptide bond. The use of HOBt and other additives has become standard practice in DCC-mediated couplings, significantly improving the fidelity of peptide synthesis.

Quantitative Analysis of DCC-Mediated Coupling

The efficiency of DCC and the impact of additives can be quantified by examining reaction yields and the extent of racemization. The following table summarizes typical data for the synthesis of the model dipeptide Z-Gly-Phe-Val-OMe, highlighting the effectiveness of HOBt in suppressing racemization.

| Coupling Method | Yield of Z-Gly-Phe-Val-OMe (%) | % of L-D Isomer (Racemization) |

| DCC alone | 90 | 28.6 |

| DCC/HOBt | 95 | 5.8 |

Data is illustrative and based on typical results reported in the literature.

Detailed Experimental Protocol: DCC/HOBt-Mediated Synthesis of a Dipeptide

The following protocol provides a detailed methodology for the synthesis of a dipeptide using the DCC/HOBt method.

Materials:

-

N-protected amino acid (1.0 eq)

-

C-protected amino acid (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous, if needed for solubility)

-

0.5 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Activation: While stirring, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes. A white precipitate of DCU may begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

-

Coupling: Add a solution of the C-protected amino acid (1.0 eq) in anhydrous DCM to the reaction mixture. Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl solution (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to yield the pure dipeptide.

Conclusion: The Enduring Legacy of DCC

The discovery and application of DCC in peptide chemistry marked a pivotal moment in the history of the field. While newer and more sophisticated coupling reagents have since been developed, DCC, particularly in combination with additives like HOBt, remains a cost-effective and widely used tool in both academic and industrial laboratories. Its historical significance is undeniable, as it paved the way for the synthesis of increasingly complex peptides, fueling advancements in biochemistry, pharmacology, and drug discovery that continue to this day. The principles established through the study of DCC-mediated coupling continue to inform the development of modern peptide synthesis strategies.

An In-depth Technical Guide to the Synthesis and Manufacturing of Dicyclohexylcarbodiimide (DCC)

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylcarbodiimide (DCC) is a potent and widely utilized coupling agent in organic synthesis, most notably for the formation of amide and ester bonds. Its efficacy in facilitating peptide synthesis has made it an indispensable tool in drug discovery and development. This technical guide provides a comprehensive overview of the core synthesis and manufacturing processes of DCC, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Core Synthesis Methodologies

The manufacturing of this compound primarily revolves around the dehydration of N,N'-dicyclohexylurea (DCU), the regeneration of which is a key consideration in industrial processes. Other notable methods, though less common on an industrial scale, include processes starting from dicyclohexylthiourea and cyclohexyl isocyanate.

1.1. Dehydration of N,N'-Dicyclohexylurea (DCU)

The most prevalent method for both laboratory and industrial synthesis of DCC is the dehydration of N,N'-dicyclohexylurea (DCU). This process is economically favorable as DCU is the primary byproduct of DCC's application in coupling reactions, allowing for a circular manufacturing process.[1] Several dehydrating agents and reaction systems have been developed for this conversion.

1.1.1. Using Phosphorus Pentoxide

A classic laboratory method involves the use of phosphorus pentoxide in pyridine (B92270).

Experimental Protocol: A mixture of N,N'-dicyclohexylurea (19.7 g), phosphorus pentoxide (100 g), sand (175 g), and pyridine (700 mL) is refluxed for 2.25 hours.[2] The mixture is then filtered, and the residue is extracted with additional pyridine. The combined pyridine solutions are concentrated, and the resulting oil is extracted with boiling petroleum ether and diethyl ether. The combined extracts are washed with iced water, dried over calcium chloride, and filtered. The solvent is removed under reduced pressure, and the crude product is distilled to yield DCC.[2]

1.1.2. Using Phosphoryl Chloride

A two-step process utilizing phosphoryl chloride offers high yields.

Experimental Protocol: N,N'-dicyclohexylurea is reacted with phosphoryl chloride in a non-basic organic solvent such as dichloromethane (B109758) at 40°C for 4 hours.[2][3] Following the reaction, the acidic components are removed by treatment with an aqueous sodium hydroxide (B78521) solution. This method has been reported to achieve an 89% yield of DCC.[2]

1.1.3. Using Oxalyl Chloride

This method involves the reaction of DCU with oxalyl chloride.

Experimental Protocol: Dried N,N'-dicyclohexylurea is suspended in an organic solvent and reacted with oxalyl chloride at a specific temperature. After the addition is complete, the reaction is held at temperature for an additional 30 minutes. The reaction mixture is then added to a 20% aqueous solution of sodium hydroxide. The organic phase is separated, concentrated, and purified by vacuum distillation to obtain DCC.[1]

1.1.4. Using p-Toluenesulfonyl Chloride

This method employs p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol: N,N'-dicyclohexylurea is reacted with p-toluenesulfonyl chloride in hot pyridine.[4][5] An optimized molar ratio of [DCU]:[TsCl]:[TEA] (triethylamine) has been identified as 1.0:1.5:3.0.[6]

1.2. From Dicyclohexylthiourea

DCC can also be synthesized from dicyclohexylthiourea through desulfurization. This can be achieved using mercuric oxide or sodium hypochlorite.[7] The use of mercuric oxide is generally limited to laboratory scale due to environmental concerns. Another approach involves reacting N,N'-dicyclohexylthiourea with cyanuric chloride in dichloromethane, followed by hydrolysis with sodium hydroxide.[8]

1.3. From Cyclohexyl Isocyanate

The decarboxylation of cyclohexyl isocyanate using a phosphine (B1218219) oxide catalyst is another route to DCC.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for various DCC synthesis methods.

Table 1: Synthesis of DCC from N,N'-Dicyclohexylurea (DCU)

| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phosphorus Pentoxide | Pyridine | Reflux | 2.25 | 76 | [2] |

| Phosphoryl Chloride | Dichloromethane | 40 | 4 | 89 | [2] |

| p-Toluenesulfonyl Chloride | Pyridine | - | - | 50 | [9] |

| Oxalyl Chloride | Organic Solvent | - | 0.5+ | - | [1] |

Table 2: Other Synthesis Methods for DCC

| Starting Material | Reagents | Yield (%) | Reference |

| Cyclohexyl Amine & Cyclohexyl Isocyanide | Palladium acetate, iodine, oxygen | up to 67 | [9] |

| Dicyclohexylthiourea | Mercuric Oxide | up to 86 | [7] |

| Dicyclohexylthiourea | Sodium Hypochlorite | up to 90 | [7] |

Manufacturing Process and Purification

Industrial production of DCC often focuses on the regeneration of DCU from various chemical processes where DCC is used as a coupling agent.[1] The overall manufacturing process can be broken down into the following stages:

-

Reaction: The dehydration of DCU is carried out in a suitable reactor with the chosen dehydrating agent and solvent.

-

Neutralization/Quenching: After the reaction, the mixture is typically neutralized, often with an aqueous base like sodium hydroxide, to remove acidic byproducts.[1][2]

-

Phase Separation: The organic phase containing the DCC is separated from the aqueous phase.

-

Solvent Removal: The solvent is removed from the organic phase, usually through distillation.[1][2]

-

Purification: The crude DCC is purified by vacuum distillation.[1][2][10]

A significant challenge in DCC-mediated reactions is the removal of the DCU byproduct.[11] In many applications, the insolubility of DCU in common organic solvents is exploited for its removal by filtration.[10][11]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and the general manufacturing workflow for this compound.

Caption: Synthesis of DCC from N,N'-Dicyclohexylurea (DCU).

Caption: General Manufacturing Workflow for this compound.

Caption: Logical relationship in DCC-mediated amide bond formation.

References

- 1. CN110903218A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. JPH08231491A - Production of 1,3-dicyclohexylcarbodiimide - Google Patents [patents.google.com]

- 4. This compound [DCC] | PPTX [slideshare.net]

- 5. US2797240A - Method of preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102408355A - Synthetic method of this compound compound - Google Patents [patents.google.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Dicyclohexylcarbodiimide (DCC) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylcarbodiimide (DCC) is a waxy, white crystalline solid with a sweet odor, widely employed as a coupling agent in organic synthesis, most notably in the formation of amide and ester bonds in peptide and natural product synthesis. Its utility is significantly influenced by its solubility profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility of DCC, presenting both qualitative and quantitative data, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility.

Core Concepts of Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. DCC, with its non-polar cyclohexyl groups and the polar carbodiimide (B86325) functional group, exhibits a nuanced solubility that is critical for its application in diverse reaction conditions.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for DCC across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, the following tables summarize the available information. For many solvents, the solubility is described qualitatively as "high" or "soluble." It is important to note that for precise applications, experimental determination of solubility under specific reaction conditions is highly recommended.

Table 1: Quantitative Solubility of this compound (DCC)

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Source |

| Methylene Chloride (Dichloromethane) | CH₂Cl₂ | 0.1 g/mL | Not Specified | [1] |

| Dichloromethane | CH₂Cl₂ | 1M solution available | Not Specified | [2][3] |

| Tetrahydrofuran (THF) | C₄H₈O | 50% solution available | Not Specified | [4] |

Table 2: Qualitative Solubility of this compound (DCC)

| Solvent | Chemical Formula | Solubility Description |

| Acetonitrile | C₂H₃N | Highly Soluble[5][6][7][8][9][10] |

| Benzene | C₆H₆ | Soluble[11] |

| Chloroform | CHCl₃ | Soluble[8] |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble[5][6][7][8][9][10][12] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[13] |

| Ethanol | C₂H₅OH | Soluble[11] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Soluble[11] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[13] |

| Methanol | CH₃OH | Soluble[8] |

| Water | H₂O | Insoluble[5][6][7][8][9][10] |

Experimental Protocols for Solubility Determination

A precise understanding of DCC's solubility in a specific solvent system is often crucial for reaction optimization, purification, and product formulation. The following is a generalized experimental protocol for determining the solubility of a solid organic compound like DCC.

Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute.

Materials:

-

This compound (DCC), analytical grade

-

Selected organic solvent, analytical grade

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of DCC to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a low temperature can also be used.

-

Once the solvent has fully evaporated, weigh the evaporation dish containing the dried DCC residue.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty evaporation dish from the final mass to determine the mass of the dissolved DCC.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Solubility ( g/100 mL) = (Mass of dissolved DCC (g) / Volume of supernatant taken (mL)) * 100

-

Considerations for Accurate Measurement:

-

Purity of DCC: The purity of the DCC used can affect the solubility results.

-

Temperature Control: Maintain a constant and accurate temperature throughout the experiment as solubility is temperature-dependent.

-

Equilibration Time: Ensure that the solution has reached equilibrium by taking measurements at different time points until a consistent value is obtained.

-

Solvent Evaporation: Minimize solvent loss during handling and filtration to avoid artificially high solubility values.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of DCC solubility using the gravimetric method.

References

- 1. Page loading... [guidechem.com]

- 2. N,N'-Dicyclohexylcarbodiimide, 1M solution in dichloromethane, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N,N'-Dicyclohexylcarbodiimide, 1M solution in dichloromethane, AcroSeal™ 100 mL [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 6. This compound | PPTX [slideshare.net]

- 7. N,N'-Dicyclohexylcarbodiimide [chemeurope.com]

- 8. N,N'-Dicyclohexylcarbodiimide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. The reactions of N,N'-Dicyclohexylcarbodiimide_Chemicalbook [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. CAS 538-75-0: this compound | CymitQuimica [cymitquimica.com]

- 13. DCC 25 grams - DCC (N,N'-dicyclohexylcarbodiimide) - ProteoChem [proteochem.com]

The Electrophilic Heart of DCC: A Technical Guide to the Carbodiimide Group's Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexylcarbodiimide (DCC) has long been a cornerstone of chemical synthesis, particularly in the formation of amide and ester bonds critical to peptide synthesis and the development of pharmaceuticals. The efficacy of DCC lies in the pronounced electrophilicity of its carbodiimide (B86325) functional group (-N=C=N-). This technical guide provides an in-depth exploration of the electronic structure, reactivity, and reaction mechanisms associated with the carbodiimide moiety in DCC. We will delve into quantitative data, detailed experimental protocols, and computational insights to provide a comprehensive resource for researchers leveraging this powerful coupling agent.

The Electrophilic Nature of the Carbodiimide Carbon

The carbon atom within the carbodiimide group of DCC is characterized by its significant electrophilicity, making it susceptible to nucleophilic attack. This reactivity is a consequence of the linear -N=C=N- geometry and the electron-withdrawing nature of the adjacent nitrogen atoms. Resonance structures illustrate the delocalization of electron density, which results in a partial positive charge on the central carbon atom.

From a molecular orbital perspective, the lowest unoccupied molecular orbital (LUMO) of DCC is localized on the carbodiimide carbon, rendering it the primary site for interaction with incoming nucleophiles. Computational studies, such as Density Functional Theory (DFT), have been employed to quantify the electronic properties and reactivity of carbodiimides. While specific kinetic data like rate constants and activation energies for DCC reactions are not extensively documented in readily available literature, theoretical calculations provide valuable insights into its reactivity.

Spectroscopic Signature of the Carbodiimide Group:

The unique electronic environment of the carbodiimide group gives rise to characteristic spectroscopic signals that are invaluable for reaction monitoring.

| Spectroscopic Technique | Characteristic Signal for Carbodiimide Group in DCC |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band at approximately 2117 cm⁻¹ [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift of the carbodiimide carbon at approximately 139 ppm downfield from TMS[1] |

These distinct spectroscopic markers allow for real-time monitoring of DCC consumption during a reaction, providing a method to track reaction progress and completion[2][3][4][5][6][7].

Reaction Mechanism: Activation of Carboxylic Acids

The primary role of DCC as a coupling agent is to activate carboxylic acids, converting the hydroxyl group into a good leaving group and thereby facilitating nucleophilic attack by an amine or alcohol. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate[8][9][10][11].

The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This protonation enhances the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack by the resulting carboxylate anion. This attack leads to the formation of the key O-acylisourea intermediate. This intermediate is highly activated, and the carbonyl carbon is now primed for attack by a nucleophile, such as an amine (for amide bond formation) or an alcohol (for ester formation, as in the Steglich esterification)[12][13][14][15]. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide or ester and the insoluble byproduct, N,N'-dicyclohexylurea (DCU)[2][16][17][18][19].

Factors Influencing Reactivity and Side Reactions

The efficiency and outcome of DCC-mediated coupling reactions are influenced by several factors, and an awareness of potential side reactions is crucial for optimizing synthetic protocols.

Solvent Effects

The choice of solvent can significantly impact reaction rates and the ease of product purification.

| Solvent | Typical Application | Notes on DCU Solubility |

| Dichloromethane (DCM) | Widely used for both amide and ester formation. | DCU is sparingly soluble, leading to its precipitation during the reaction, which can drive the equilibrium forward but may complicate stirring and requires filtration for removal[16]. |

| Tetrahydrofuran (THF) | Often used in combination with DCM, especially when substrate solubility is an issue[20]. | DCU solubility is low. |

| Dimethylformamide (DMF) | Commonly used in solid-phase peptide synthesis and for dissolving less soluble substrates. | DCU is more soluble in DMF, which can prevent precipitation during the reaction but necessitates more rigorous purification to remove the byproduct[20]. |

| Acetonitrile | Can be an effective solvent where DCU has lower solubility compared to DCM, facilitating its removal by filtration[18]. | Low DCU solubility. |

Additives to Enhance Efficiency and Minimize Side Reactions

Additives are frequently employed in DCC couplings to improve yields, accelerate reaction rates, and suppress side reactions, particularly racemization in peptide synthesis.

-

1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea intermediate to form an active ester. This intermediate is more stable and less prone to side reactions than the O-acylisourea itself, and its reaction with the amine nucleophile is generally efficient, leading to higher yields and reduced racemization[10][21].

-

4-(Dimethylamino)pyridine (DMAP): In Steglich esterifications, a catalytic amount of DMAP is crucial for efficient ester formation, especially with sterically hindered alcohols[12][13][14][15][17][22]. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.

Common Side Reactions

-

N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. This side reaction is more prevalent at higher temperatures and can be minimized by using additives like HOBt or DMAP, which trap the intermediate before rearrangement can occur[8][12][13].

-

Symmetrical Anhydride (B1165640) Formation: In the absence of a strong nucleophile, a second molecule of the carboxylic acid can attack the O-acylisourea intermediate, leading to the formation of a symmetrical anhydride. While the anhydride is also an effective acylating agent, this pathway consumes an extra equivalent of the carboxylic acid.

-

Racemization: In peptide synthesis, the activated amino acid is susceptible to racemization, particularly at the α-carbon. This can be a significant issue, leading to diastereomeric impurities in the final peptide. The use of additives like HOBt is a standard practice to suppress racemization.

Experimental Protocols and Data

The following sections provide representative experimental protocols for DCC-mediated amide and ester formation, along with typical yields reported in the literature. It is important to note that optimal conditions (e.g., reaction time, temperature, and stoichiometry) will vary depending on the specific substrates.

General Protocol for Amide Synthesis

This protocol is a general guideline for the coupling of a carboxylic acid and an amine using DCC.

-

Dissolve the carboxylic acid (1.0 eq) and, if used, an additive such as HOBt (1.0-1.2 eq) in an anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.

-

Add the amine (1.0-1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1-1.3 eq) in the same anhydrous solvent dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the precipitated DCU.

-

The filtrate can then be subjected to an aqueous workup and further purification, typically by column chromatography, to isolate the desired amide[23][24].

Table of Representative Yields for Amide Synthesis:

| Carboxylic Acid | Amine | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzoic Acid | Aniline | HOBt/DMAP | Acetonitrile | 42 | 23 | 51[25] |

| N-Boc-L-Proline | L-Phenylalanine | HOBt | CH₂Cl₂/THF/H₂O | 1 | RT | 80[26] |

| α-Hydroxy Acid | L-Valine | HOBt | CH₂Cl₂/THF/H₂O | 1 | RT | 90[26] |

| General Carboxylic Acid | Primary/Secondary Amine | None | DCM | - | RT | 70-90[24][27] |

General Protocol for Steglich Esterification

This protocol outlines the DCC/DMAP-mediated esterification of a carboxylic acid with an alcohol.

-

Dissolve the carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.1-1.3 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction at 0 °C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature, stirring for an additional 2-12 hours.

-

Monitor the reaction by TLC.

-

Once complete, filter off the precipitated DCU.

-

The filtrate is typically washed with dilute acid (to remove DMAP), followed by a basic wash, and then brine. The organic layer is dried and concentrated, and the crude ester is purified by column chromatography or distillation[14][16][20].

Table of Representative Yields for Steglich Esterification:

| Carboxylic Acid | Alcohol | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2-Hydroxy-1-naphthoic acid | A secondary alcohol | THF/DCM | 0.5 | 0 | 99[20] |

| Phenylacetic Acid | tert-Butanol | Dimethyl Carbonate | 24 | RT | 83[28] |

| Carboxylic Acid 140 | Secondary Alcohol 139 | - | - | - | 88[15] |

| Aldehyde 121 (oxidized in situ) | Alcohol 122 | DCM | - | - | 67[15] |

| Benzoic Acid | Phenol | - | 48 | - | 44[8] |

Purification Strategies: The Challenge of DCU Removal

A significant practical challenge in DCC-mediated couplings is the removal of the dicyclohexylurea (DCU) byproduct. Its insolubility in many common organic solvents is both an advantage and a disadvantage.

Strategies for DCU Removal:

-

Filtration: The most straightforward method is to filter the reaction mixture to remove the precipitated DCU. This is often the first step in the workup process[2][16][18][19].

-

Solvent Selection: Performing the reaction in a solvent in which DCU is particularly insoluble (e.g., acetonitrile) can maximize its precipitation and improve the efficiency of removal by filtration[18].

-

Crystallization/Precipitation: After initial filtration, the crude product can sometimes be purified by crystallization. Alternatively, adding a solvent in which the product is soluble but DCU is not (an "anti-solvent") can cause the remaining DCU to precipitate[2].

-

Column Chromatography: For the removal of trace amounts of soluble DCU, silica (B1680970) gel chromatography is often necessary to obtain a highly pure product[2][16].

-

Aqueous Extraction: While DCU itself is not water-soluble, an acidic wash can help remove other basic impurities. However, this will not remove DCU[18].

-

Alternative Reagents: In cases where DCU removal is particularly problematic, alternative carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used. The urea (B33335) byproduct of EDC is water-soluble and can be easily removed with an aqueous workup[11].

Conclusion

The electrophilicity of the carbodiimide group in DCC is the cornerstone of its utility as a powerful and versatile coupling agent. A thorough understanding of its reaction mechanism, the factors that influence its reactivity, and the potential for side reactions is paramount for its successful application in synthesis. By carefully selecting reaction conditions, including the appropriate solvent and additives, and by employing effective purification strategies to remove the DCU byproduct, researchers can harness the full potential of DCC to construct complex amide and ester linkages with high efficiency. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for scientists and developers in the chemical and pharmaceutical industries.

References

- 1. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. clairet.co.uk [clairet.co.uk]

- 5. Use of Standard Addition to Quantify In Situ FTIR Reaction Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reactionweb.io [reactionweb.io]

- 11. peptide.com [peptide.com]

- 12. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. benchchem.com [benchchem.com]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. organic-synthesis.com [organic-synthesis.com]

- 24. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 25. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 27. scm.com [scm.com]

- 28. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

The Role of Dicyclohexylcarbodiimide (DCC) as a Dehydrating Agent in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexylcarbodiimide (DCC) is a potent and widely utilized dehydrating agent in organic synthesis, facilitating a variety of condensation reactions critical to research and pharmaceutical development. Its primary function lies in the activation of carboxylic acids, enabling the formation of esters, amides, and anhydrides under mild conditions. This technical guide provides a comprehensive overview of the core applications of DCC, featuring detailed experimental protocols, quantitative data on reaction efficiencies, and visual representations of reaction mechanisms and workflows to aid in practical application and understanding.

Introduction to Dicyclohexylcarbodiimide (DCC)

DCC is a waxy, white solid with a low melting point, making it easy to handle.[1] It is highly soluble in many common organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.[1] The efficacy of DCC as a dehydrating agent stems from its reaction with water to form dicyclohexylurea (DCU), a highly insoluble byproduct that drives the equilibrium of condensation reactions forward.[1] While the formation of DCU is thermodynamically favorable, its removal from the reaction mixture can present a purification challenge.[2]

Core Applications and Mechanisms

DCC is a versatile reagent employed in a range of synthetic transformations. The general mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, amine, or another carboxylate to yield the desired product.

Esterification (Steglich Esterification)

The DCC-mediated esterification, particularly the Steglich esterification, is a mild and efficient method for forming esters from carboxylic acids and alcohols, including sterically hindered and acid-labile substrates.[3] The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent, accelerating the reaction and minimizing the formation of the N-acylurea byproduct.[3]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCC [label="DCC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; DMAP [label="DMAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_acylpyridinium [label="N-Acylpyridinium\nSalt", shape=ellipse, fillcolor="#FBBC05"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester\n(R-COOR')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_acylisourea [label=" + DCC"]; DCC -> O_acylisourea; O_acylisourea -> N_acylpyridinium [label=" + DMAP"]; DMAP -> N_acylpyridinium; N_acylpyridinium -> Ester [label=" + R'-OH"]; ROH -> Ester; Ester -> DCU [style=invis]; // for layout O_acylisourea -> DCU [label=" forms", style=dashed, arrowhead=none]; N_acylpyridinium -> DMAP [label=" regenerates", style=dashed, arrowhead=open]; } . Caption: Mechanism of Steglich Esterification.

Amidation

DCC is extensively used for the formation of amide bonds, a cornerstone of peptide synthesis.[4] The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of an unreactive ammonium (B1175870) carboxylate salt.[5] DCC circumvents this by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine at room temperature.[5] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and racemization in peptide couplings.

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCC [label="DCC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; RNH2 [label="Amine\n(R'-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide\n(R-CONHR')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_acylisourea [label=" + DCC"]; DCC -> O_acylisourea; O_acylisourea -> Amide [label=" + R'-NH2"]; RNH2 -> Amide; Amide -> DCU [style=invis]; O_acylisourea -> DCU [label=" forms", style=dashed, arrowhead=none]; } . Caption: Mechanism of DCC-mediated amidation.

Anhydride (B1165640) Formation

Symmetrical anhydrides can be synthesized in high yields by the DCC-mediated dehydration of two equivalents of a carboxylic acid.[6][7] This method is particularly effective for the preparation of fatty acid anhydrides under mild conditions.[6][7]